REACTION_CXSMILES
|
[NH2:1][N+:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[CH:4][C:3]=1[CH3:9].CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.C(=O)([O-])[O-].[K+].[K+].[C:29]([O:37][CH3:38])(=[O:36])[C:30]#[C:31][C:32]([O:34][CH3:35])=[O:33].O>CN(C)C=O>[CH3:8][C:6]1[C:7]2[N:2]([N:1]=[C:30]([C:29]([O:37][CH3:38])=[O:36])[C:31]=2[C:32]([O:34][CH3:35])=[O:33])[C:3]([CH3:9])=[CH:4][N:5]=1 |f:0.1,2.3.4|
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Name
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1-amino-2,5-dimethylpyrazin-1-ium 2,4,6-trimethylbenzenesulfonate
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Quantity
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4.72 g
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Type
|
reactant
|
Smiles
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N[N+]1=C(C=NC(=C1)C)C.CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
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Name
|
|
Quantity
|
4.44 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.87 g
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Type
|
reactant
|
Smiles
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C(C#CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at room temperature for 1 h
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
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Details
|
chromatographed on silica gel using 20% ethyl acetate (EtOAc) in petroleum ether (PE) as eluent
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2N(C(=CN1)C)N=C(C2C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |